Lipophilicity (XLogP3) Advantage Over o-Toluic Acid and 4-Propoxybenzoic Acid
The target compound exhibits an XLogP3 of 3.5, substantially exceeding that of its unsubstituted parent o-toluic acid (experimental logP ≈ 1.69–2.46) and the mono-substituted analog 4-propoxybenzoic acid (logP ≈ 2.17–3.10) [1][2]. In the alkoxybenzoic acid class, antimycobacterial activity increases monotonically with lipophilicity up to at least the pentoxy homolog [3].
| Evidence Dimension | Lipophilicity (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | o-Toluic acid logP ≈ 1.7–2.5; 4-propoxybenzoic acid logP ≈ 2.2–3.1 |
| Quantified Difference | ΔlogP ≈ +1.0 to +1.8 vs. o-toluic acid; ΔlogP ≈ +0.4 to +1.3 vs. 4-propoxybenzoic acid |
| Conditions | Computed (PubChem XLogP3) vs. experimental logP from supplier databases and PhytoBank |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and potentially greater in vitro antimycobacterial activity based on class-level SAR, making this compound a more attractive scaffold for cell-based screening than less lipophilic analogs.
- [1] PubChem CID 3021948: XLogP3 = 3.5. View Source
- [2] PhytoBank: 4-Propoxybenzoic acid logP 2.17–3.10. View Source
- [3] Waisser K et al. Collect Czech Chem Commun. 1993;58:191-196. Antimycobacterial activity increases with lipophilicity in 4-alkoxybenzoic acids. View Source
